Melting Point Elevation vs. 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine Indicates Distinct Crystal Packing and Solubility Profile
4-Methanesulfonyl-6-methoxypyrimidine exhibits a melting point of 98–100 °C, approximately 24 °C higher than that of the closely related analog 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine (CAS 57268-32-3), which melts at 74–76 °C . This difference arises from the altered substitution pattern: the target compound places the methanesulfonyl group at the 4-position with a 6-methoxy substituent, whereas the comparator positions the methylsulfonyl group at the 2-position and introduces a 6-methyl group in place of methoxy. The elevated melting point of the target compound suggests stronger intermolecular interactions in the solid state, which may correlate with lower aqueous solubility and distinct dissolution behavior—parameters critical for both reaction medium selection and early-stage formulation assessment.
| Evidence Dimension | Melting point (crystalline solid thermal stability) |
|---|---|
| Target Compound Data | 98–100 °C (Sigma-Aldrich, powder form) |
| Comparator Or Baseline | 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine (CAS 57268-32-3): 74–76 °C |
| Quantified Difference | Δ ≈ +24 °C (target higher) |
| Conditions | Differential scanning calorimetry / capillary melting point; vendor-certified values |
Why This Matters
A 24 °C higher melting point predicts measurably lower solubility and different solid-state stability, directly impacting solvent selection for reactions requiring dissolution and the feasibility of hot-melt or solid-dispersion formulation strategies.
